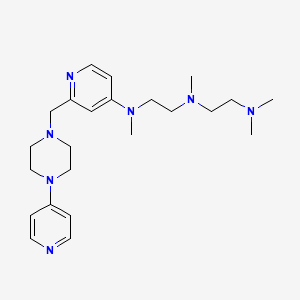
Antiviral agent 54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiviral agent 54 is a broad-spectrum and orally active antiviral compound. It has demonstrated significant antiviral activity against Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). This compound is known to decrease the RNA and protein levels of these viruses, making it a promising candidate for antiviral therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 54 involves the preparation of 1-aryl-4-arylmethylpiperazine derivatives. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Arylation: The piperazine core is then subjected to arylation reactions to introduce the aryl and arylmethyl groups.
Purification: The final compound is purified using standard chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Antiviral agent 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties .
Aplicaciones Científicas De Investigación
Antiviral agent 54 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: The compound is employed in research focused on understanding viral replication and inhibition mechanisms.
Medicine: this compound is being investigated for its potential use in treating viral infections, including Zika virus, human coronavirus OC43, and influenza A virus.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of antiviral agent 54 involves the inhibition of viral RNA and protein synthesis. The compound targets specific viral enzymes and proteins, disrupting the viral replication cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host organism .
Comparación Con Compuestos Similares
Remdesivir: An antiviral nucleoside analog used to treat COVID-19.
Favipiravir: Another nucleoside analog with broad-spectrum antiviral activity.
Molnupiravir: A nucleoside analog approved for the treatment of COVID-19.
Comparison: Antiviral agent 54 is unique in its broad-spectrum activity against multiple viruses, including Zika virus, human coronavirus OC43, and influenza A virus. Unlike some other antiviral agents, it is orally active and has shown promising results in reducing viral RNA and protein levels. This makes it a valuable candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C23H37N7 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-[2-[methyl-[2-[(4-pyridin-4-ylpiperazin-1-yl)methyl]pyridin-4-yl]amino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3 |
Clave InChI |
CXTANKBZCXEMHU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
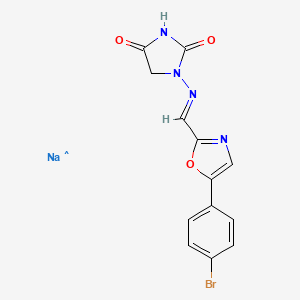
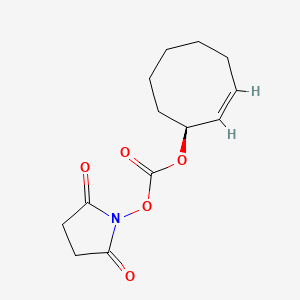
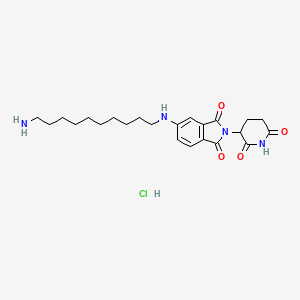
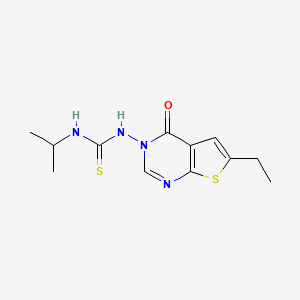
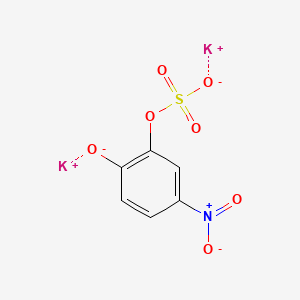
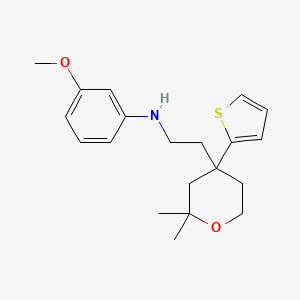
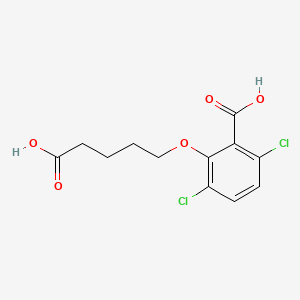

![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

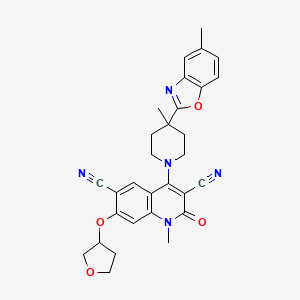
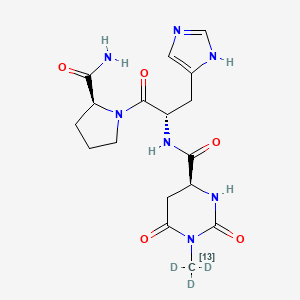
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
